molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0

6-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B1338475
Key on ui cas rn: 66033-69-0
M. Wt: 212.04 g/mol
InChI Key: LSPSVCJKVFCWHE-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

(E)-1-(4-Bromo-2-hydroxyphenyl)ethanone oxime. To a solution of 1-(4-bromo-2-hydroxyphenyl)ethanone (2.8 g, 13.02 mmol) and water (10 mL) was added sodium acetate (1.602 g, 19.53 mmol) and hydroxylamine hydrochloride (1.176 g, 16.93 mmol). The mixture was allowed to stir at ambient temperature for 16 h. The solution was condensed under reduced pressure and diluted with water and sonicated. The resultant solid was filtered and dried under vacuum oven conditions to afford the title compound (1.90 g, 8.26 mmol, 63.4% yield). MS (ESI) m/z 230.3 [M]+, 232.4 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.602 g
Type
reactant
Reaction Step Two
Quantity
1.176 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[C:8](=[N:10]/O)/[CH3:9])=[C:4]([OH:12])[CH:3]=1.BrC1C=CC(C(=O)C)=C(O)C=1.C([O-])(=O)C.[Na+].Cl.NO>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([CH3:9])=[N:10][O:12][C:4]=2[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)/C(/C)=N/O)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
1.602 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.176 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum oven conditions

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.26 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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